2-Chloro-7-methylbenzo[d]thiazole

Catalog No.
S919725
CAS No.
2942-24-7
M.F
C8H6ClNS
M. Wt
183.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-methylbenzo[d]thiazole

CAS Number

2942-24-7

Product Name

2-Chloro-7-methylbenzo[d]thiazole

IUPAC Name

2-chloro-7-methyl-1,3-benzothiazole

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

InChI

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3

InChI Key

FORQCDNLZGMWTM-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(S2)Cl

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)Cl

2-Chloro-7-methylbenzo[d]thiazole is a heterocyclic compound that incorporates a benzothiazole moiety with a chlorine atom and a methyl group at specific positions. Its molecular formula is C9H8ClNSC_9H_8ClNS and it has a molecular weight of approximately 197.69 g/mol. The structure consists of a benzene ring fused to a thiazole ring, which is characterized by the presence of nitrogen and sulfur atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Due to the lack of specific data, it is crucial to handle 2-chloro-7-methylbenzo[d]thiazole with caution, assuming it might possess similar hazards as other chloro-substituted aromatic compounds. These can include:

  • Skin and eye irritation: Chlorine substituents can be irritating to the skin and eyes.
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
  • Potential environmental toxicity: Further research is needed to determine the environmental impact of this compound.
  • Potential as a Building Block for Pharmaceuticals and Functional Materials

    The benzothiazole core structure is present in many biologically active molecules []. 2-Chloro-7-methylbenzo[d]thiazole could potentially serve as a building block for the synthesis of new drugs or functional materials due to the reactive chlorine group and the methyl group, which can be used to modify the molecule's properties.

  • Chemical Modifications and Scaffolding

    Research on related benzothiazole derivatives often involves halogenation and methylation at various positions of the ring structure [, ]. This suggests that 2-Chloro-7-methylbenzo[d]thiazole might be a suitable candidate for further chemical modifications to explore its potential applications.

  • Investigation in Material Science

    Benzothiazole derivatives have been explored in material science applications such as organic light-emitting diodes (OLEDs) and dyes []. The presence of the chlorine and methyl groups in 2-Chloro-7-methylbenzo[d]thiazole could potentially influence its optical or electronic properties, making it an interesting candidate for material science research.

Typical of halogenated compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitutions, such as nitration or sulfonation.
  • Condensation Reactions: It can participate in condensation reactions, forming derivatives with enhanced biological activity.

These reactions are critical for the development of analogs with improved properties.

Research indicates that compounds related to 2-chloro-7-methylbenzo[d]thiazole exhibit significant biological activities, particularly in the field of antimicrobial and antitubercular research. For instance, derivatives of benzothiazole have been shown to possess inhibitory effects against various bacterial strains, including those responsible for tuberculosis . The compound's structure facilitates interactions with biological targets, enhancing its therapeutic potential.

Several synthesis methods have been developed for 2-chloro-7-methylbenzo[d]thiazole:

  • Chlorination of Benzothiazoles: Utilizing reagents such as sulfuryl chloride on 2-mercaptobenzothiazole allows for the formation of chlorinated derivatives .
  • One-Pot Synthesis: Efficient one-pot methods have been reported, where multiple reactants are combined to yield the desired product without isolating intermediates .

These methods highlight the versatility in synthesizing this compound and its derivatives.

2-Chloro-7-methylbenzo[d]thiazole finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds with potential therapeutic effects.
  • Agriculture: Its derivatives are investigated for use as insecticides and fungicides due to their biological activity against pests .
  • Material Science: The compound may also have applications in developing new materials with unique properties due to its heterocyclic structure.

Interaction studies involving 2-chloro-7-methylbenzo[d]thiazole focus on its binding affinity with biological targets. For example, studies have demonstrated that benzothiazole derivatives can interact effectively with proteins implicated in disease pathways, suggesting their potential as drug candidates . These interactions are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile.

Several compounds share structural similarities with 2-chloro-7-methylbenzo[d]thiazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-ChlorobenzothiazoleChlorine at position 2 on benzothiazoleUsed extensively in medicinal chemistry
2-MethylbenzothiazoleMethyl group at position 2Exhibits different biological activities
6-Chlorobenzo[d]thiazoleChlorine at position 6Potentially different reactivity patterns
5-Methylbenzo[d]thiazoleMethyl group at position 5May show enhanced lipophilicity

These compounds highlight the diversity within the benzothiazole family while underscoring the unique position and substituents of 2-chloro-7-methylbenzo[d]thiazole that may influence its reactivity and biological activity.

XLogP3

3.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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